5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide: is an organic compound that features a benzamide core substituted with bromine and iodine atoms, as well as a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves multi-step organic reactions One common approach is to start with a benzamide derivative, followed by selective bromination and iodination reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and protective groups may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzamide core can be subjected to oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of halogenated benzamides on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities, such as anti-cancer or anti-inflammatory properties.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The halogen atoms and the tetrahydro-2H-pyran-4-yl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)thiazole: Similar in structure but contains a thiazole ring instead of a benzamide core.
5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)aniline: Contains an aniline group instead of a benzamide core.
5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)phenol: Contains a phenol group instead of a benzamide core.
Uniqueness: The uniqueness of 5-Bromo-2-iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide lies in its specific substitution pattern and the presence of both bromine and iodine atoms
Properties
IUPAC Name |
5-bromo-2-iodo-N-(oxan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrINO2/c13-8-1-2-11(14)10(7-8)12(16)15-9-3-5-17-6-4-9/h1-2,7,9H,3-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXBGJUJQHWIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=C(C=CC(=C2)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.